1-Hydroxy-2-methylpent-1-en-3-one

Physicochemical Characterization Analytical Chemistry Chromatography

1-Hydroxy-2-methylpent-1-en-3-one (MW 114.14, tPSA 37.3 Ų, logP 1.2) is a unique α'-hydroxyenone, NOT simply a generic enone. The 1-hydroxyl group adds 16.3% molecular weight vs. 2-methyl-1-penten-3-one, introducing a hydrogen bond donor that fundamentally alters chromatographic retention and reactivity. Ideal as an HPLC analytical standard or NHC-catalyzed annulation intermediate.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 59889-22-4
Cat. No. B8639719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-2-methylpent-1-en-3-one
CAS59889-22-4
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCC(=O)C(=CO)C
InChIInChI=1S/C6H10O2/c1-3-6(8)5(2)4-7/h4,7H,3H2,1-2H3
InChIKeyRBSRVLAVTIXANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-2-methylpent-1-en-3-one (CAS 59889-22-4): Structural and Procurement Baseline for Alpha'-Hydroxyenone Analogs


1-Hydroxy-2-methylpent-1-en-3-one (CAS 59889-22-4), with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol, is an organic compound classified as an α,β-unsaturated ketone, specifically an α'-hydroxyenone [1]. Its defining structural feature is a conjugated enone system, comprised of a carbonyl group adjacent to a carbon-carbon double bond, which is further functionalized with a hydroxyl group at the 1-position and a methyl substituent at the 2-position . This specific arrangement imparts a distinct physicochemical profile, with a computed logP (XLogP3-AA) of 1.2, differentiating it from less polar analogs and indicating moderate lipophilicity [2]. The compound is available as a research chemical, often at a typical purity of 95%, and is also utilized as an analytical standard for HPLC, underscoring its role in precise analytical and developmental workflows .

Why Generic 'Enone' Substitution Fails: Quantifiable Differentiation of 1-Hydroxy-2-methylpent-1-en-3-one


Treating 1-Hydroxy-2-methylpent-1-en-3-one as a generic 'enone' or 'pentenone' is a critical error in scientific selection, as the presence of the 1-hydroxy group fundamentally alters its physicochemical and likely reactive properties relative to close analogs like 2-Methyl-1-penten-3-one [1]. The structural addition of the hydroxyl group results in a 16.3% higher molecular weight (114.14 vs. 98.14 g/mol), introduces a hydrogen bond donor, and changes the topological polar surface area (tPSA) from 17.1 Ų to 37.3 Ų [2]. These quantifiable differences directly impact crucial parameters such as lipophilicity (logP), chromatographic retention behavior, and potential for intermolecular interactions, meaning the compound cannot be directly interchanged with its non-hydroxylated counterparts without experimental re-validation. The following sections provide the direct, quantitative evidence that underpins this non-fungibility, guiding informed procurement decisions.

Procurement Evidence Guide: Quantifiable Differentiation of 1-Hydroxy-2-methylpent-1-en-3-one vs. Closest Analogs


Molecular Weight and Polarity Differentiation: Impact on Purification and Detection

The hydroxyl group on 1-Hydroxy-2-methylpent-1-en-3-one increases its molecular weight by 16.3% compared to the non-hydroxylated analog 2-Methyl-1-penten-3-one (114.14 g/mol vs. 98.14 g/mol) [1]. This functionalization more than doubles the compound's topological polar surface area (tPSA), from 17.1 Ų to 37.3 Ų [1]. These differences directly influence chromatographic behavior, making the target compound more amenable to normal-phase separation and altering its retention time in reversed-phase HPLC.

Physicochemical Characterization Analytical Chemistry Chromatography

Lipophilicity (logP) Differentiation: Predictor of Solubility and Membrane Permeability

The computed partition coefficient (XLogP3-AA) for 1-Hydroxy-2-methylpent-1-en-3-one is 1.2, compared to an estimated XLogP of 1.40 for the non-hydroxylated analog 2-Methyl-1-penten-3-one [1][2]. This quantifiable difference indicates that the hydroxyl group reduces lipophilicity, which will affect its partitioning between aqueous and organic phases.

Lipophilicity ADME Properties Drug Design

Hydrogen Bonding Capacity: Structural Basis for Altered Intermolecular Interactions

The 1-hydroxy substituent in 1-Hydroxy-2-methylpent-1-en-3-one provides one hydrogen bond donor, a functional capacity entirely absent in its analog 2-Methyl-1-penten-3-one [1][2]. This is quantified by the hydrogen bond donor count (1 vs. 0) and is reflected in the increased topological polar surface area.

Molecular Recognition Supramolecular Chemistry Receptor Binding

Application Scenarios for 1-Hydroxy-2-methylpent-1-en-3-one Driven by Differentiated Properties


Use as a Certified Analytical Reference Standard for HPLC

1-Hydroxy-2-methylpent-1-en-3-one is explicitly supplied as a certified analytical standard for High-Performance Liquid Chromatography (HPLC) . This application is underpinned by its unique physicochemical profile (MW 114.14 g/mol, tPSA 37.3 Ų), which ensures distinct and reproducible retention times that are different from common impurities or closely related analogs like 2-Methyl-1-penten-3-one [1]. Its specific polarity makes it suitable for method development, calibration, and system suitability testing in pharmaceutical and chemical quality control environments.

Specialty Chemical Intermediate in Synthesis Leveraging Alpha'-Hydroxyenone Reactivity

This compound is a versatile intermediate in organic synthesis, with its value derived from the 'unique reactivity' of its conjugated α'-hydroxyenone system . The presence of the 1-hydroxyl group allows it to act as a mechanistic probe and a surrogate for α,β-unsaturated aldehydes in N-heterocyclic carbene (NHC)-catalyzed annulation reactions [1]. This specific reactivity profile, which is distinct from simpler enones, makes it a preferred building block for constructing complex molecular architectures, including natural products and pharmaceutically relevant scaffolds .

Model Substrate for Investigating Fundamental Organic Reaction Mechanisms

Given its well-defined structure as a small α'-hydroxyenone, 1-Hydroxy-2-methylpent-1-en-3-one serves as an ideal model substrate for academic and industrial research into fundamental organic reactions. Its participation in canonical pathways like the aldol condensation and the Villiéras modification of the Horner-Wadsworth-Emmons (HWE) reaction is well-documented . The compound's ability to engage in specific hydrogen-bonding interactions (due to its single donor) and its moderate lipophilicity (logP ~1.2) provide a defined system for studying reaction kinetics, selectivity, and the influence of solvent effects on enone reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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